molecular formula C15H23NO6 B15233517 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid

2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2'-[1,3]dioxolane]-3-carboxylic acid

Cat. No.: B15233517
M. Wt: 313.35 g/mol
InChI Key: JKWOLNXRPQAVAW-UHFFFAOYSA-N
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Description

2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid is a complex organic compound with a unique spirocyclic structureIts structure features a spiro connection between a cyclopentane ring and a dioxolane ring, with a tert-butoxycarbonyl group attached, which is often used as a protecting group in organic synthesis .

Preparation Methods

The synthesis of 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing reactive sites that can interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 2-[(tert-butoxy)carbonyl]-hexahydro-1H-spiro[cyclopenta[c]pyrrole-5,2’-[1,3]dioxolane]-3-carboxylic acid stands out due to its unique combination of a cyclopentane ring and a dioxolane ring. Similar compounds include:

These comparisons highlight the structural diversity and potential for unique applications of spirocyclic compounds.

Properties

Molecular Formula

C15H23NO6

Molecular Weight

313.35 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-3-carboxylic acid

InChI

InChI=1S/C15H23NO6/c1-14(2,3)22-13(19)16-8-9-6-15(20-4-5-21-15)7-10(9)11(16)12(17)18/h9-11H,4-8H2,1-3H3,(H,17,18)

InChI Key

JKWOLNXRPQAVAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3(CC2C1C(=O)O)OCCO3

Origin of Product

United States

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